Cas no 1780281-73-3 (Methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate)

Methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate is a versatile intermediate in pharmaceutical and organic synthesis, featuring a pyrimidine core functionalized with a 3-aminopiperidine moiety and a methyl ester group. Its structural characteristics make it valuable for constructing bioactive molecules, particularly in the development of kinase inhibitors and other heterocyclic compounds. The presence of both an amine and ester group allows for further derivatization, enhancing its utility in medicinal chemistry. The compound exhibits good solubility in common organic solvents, facilitating its use in multi-step synthetic routes. Its stability under standard conditions ensures reliable handling and storage, making it a practical choice for research and industrial applications.
Methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate structure
1780281-73-3 structure
商品名:Methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate
CAS番号:1780281-73-3
MF:C11H16N4O2
メガワット:236.270341873169
CID:5718699
PubChem ID:83842182

Methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • 1780281-73-3
    • AKOS023585904
    • methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate
    • F1907-1746
    • Methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate
    • インチ: 1S/C11H16N4O2/c1-17-10(16)8-5-13-11(14-6-8)15-4-2-3-9(12)7-15/h5-6,9H,2-4,7,12H2,1H3
    • InChIKey: AHASVFVPVHRIPC-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C=NC(=NC=1)N1CCCC(C1)N)=O

計算された属性

  • せいみつぶんしりょう: 236.12732577g/mol
  • どういたいしつりょう: 236.12732577g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 81.3Ų

Methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1907-1746-5g
methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate
1780281-73-3 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-1746-0.5g
methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate
1780281-73-3 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-1746-1g
methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate
1780281-73-3 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-1746-10g
methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate
1780281-73-3 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-1746-0.25g
methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate
1780281-73-3 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-1746-2.5g
methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate
1780281-73-3 95%+
2.5g
$802.0 2023-09-07
TRC
M291206-1g
Methyl 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylate
1780281-73-3
1g
$ 570.00 2022-06-04
TRC
M291206-500mg
Methyl 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylate
1780281-73-3
500mg
$ 365.00 2022-06-04
TRC
M291206-100mg
Methyl 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylate
1780281-73-3
100mg
$ 95.00 2022-06-04

Methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate 関連文献

Methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylateに関する追加情報

Methyl 2-(3-Aminopiperidin-1-yl)Pyrimidine-5-Carboxylate: A Comprehensive Overview

Methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate, also known by its CAS number 1780281-73-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied due to their potential applications in drug discovery and materials science. The structure of this compound features a pyrimidine ring system with a methyl ester group at the 5-position and a 3-aminopiperidinyl substituent at the 2-position. These structural elements contribute to its unique chemical properties and biological activity.

The synthesis of methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and esterifications. Recent advancements in asymmetric synthesis and catalytic methods have enabled more efficient and environmentally friendly routes to this compound. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields.

One of the most promising applications of this compound lies in its potential as a building block for more complex molecules with therapeutic properties. For instance, studies have shown that pyrimidine derivatives can act as inhibitors of various enzymes, such as kinases and proteases, which are implicated in diseases like cancer and neurodegenerative disorders. The presence of the 3-aminopiperidinyl group in this compound introduces additional functional diversity, making it a versatile scaffold for drug design.

Recent research has also highlighted the role of methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate in materials science. Its ability to form supramolecular assemblies through hydrogen bonding and π–π interactions makes it a candidate for the development of new materials with applications in electronics and sensing technologies. Furthermore, its compatibility with green chemistry principles has made it an attractive option for sustainable chemical manufacturing.

In terms of biological activity, this compound has demonstrated moderate inhibitory effects on certain cancer cell lines, suggesting its potential as an anticancer agent. However, further studies are required to elucidate its mechanism of action and to optimize its pharmacokinetic properties for clinical use. Preclinical trials have also shown that this compound exhibits low toxicity in animal models, which is a positive indicator for its safety profile.

The development of analogs based on methyl 2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylate has opened new avenues for exploring its therapeutic potential. By modifying the substituents on the pyrimidine ring or altering the piperidine moiety, researchers can fine-tune the compound's bioactivity and selectivity. For example, introducing electron-withdrawing groups at specific positions has been shown to enhance enzyme inhibition potency.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in characterizing this compound's structure and purity. These methods provide valuable insights into the stereochemistry and dynamic behavior of the molecule, which are critical for understanding its interactions with biological targets.

In conclusion, methyl 2-(3-amino piperidin -1 - yl ) pyrimidine -5 - carboxy late (CAS No: 1780281 -73 -3) is a multifaceted compound with diverse applications across chemistry and biology. Its structural features make it an ideal candidate for both fundamental research and applied development. As ongoing studies continue to uncover new aspects of its properties and functions, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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